molecular formula C24H24Cl2FN3O3 B14886505 (3'R,4'S,5'R)-6''-Chloro-4'-(2-chloro-3-fluoropyridin-4-yl)-4,4-dimethyl-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-5'-carboxylic acid

(3'R,4'S,5'R)-6''-Chloro-4'-(2-chloro-3-fluoropyridin-4-yl)-4,4-dimethyl-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-5'-carboxylic acid

Cat. No.: B14886505
M. Wt: 492.4 g/mol
InChI Key: JMRACJQDFUOCEO-NVTAWBTOSA-N
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Description

(3’R,4’S,5’R)-6’‘-Chloro-4’-(2-chloro-3-fluoropyridin-4-yl)-4,4-dimethyl-2’‘-oxodispiro[cyclohexane-1,2’-pyrrolidine-3’,3’‘-indoline]-5’-carboxylic acid is a complex organic compound featuring multiple chiral centers and a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3’R,4’S,5’R)-6’‘-Chloro-4’-(2-chloro-3-fluoropyridin-4-yl)-4,4-dimethyl-2’‘-oxodispiro[cyclohexane-1,2’-pyrrolidine-3’,3’‘-indoline]-5’-carboxylic acid involves multiple steps, including the formation of the spirocyclic core and the introduction of the chloro and fluoro substituents. Key steps in the synthesis may include:

  • Formation of the spirocyclic core through cyclization reactions.
  • Introduction of the chloro and fluoro substituents via halogenation reactions.
  • Carboxylation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3’R,4’S,5’R)-6’‘-Chloro-4’-(2-chloro-3-fluoropyridin-4-yl)-4,4-dimethyl-2’‘-oxodispiro[cyclohexane-1,2’-pyrrolidine-3’,3’‘-indoline]-5’-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions would vary depending on the specific transformation desired, but may include controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield ketones or aldehydes, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, (3’R,4’S,5’R)-6’‘-Chloro-4’-(2-chloro-3-fluoropyridin-4-yl)-4,4-dimethyl-2’‘-oxodispiro[cyclohexane-1,2’-pyrrolidine-3’,3’‘-indoline]-5’-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biology, this compound may be studied for its potential biological activity. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, (3’R,4’S,5’R)-6’‘-Chloro-4’-(2-chloro-3-fluoropyridin-4-yl)-4,4-dimethyl-2’‘-oxodispiro[cyclohexane-1,2’-pyrrolidine-3’,3’‘-indoline]-5’-carboxylic acid could be investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in the treatment of various diseases.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its spirocyclic structure could impart desirable characteristics such as increased stability or specific reactivity.

Mechanism of Action

The mechanism of action of (3’R,4’S,5’R)-6’‘-Chloro-4’-(2-chloro-3-fluoropyridin-4-yl)-4,4-dimethyl-2’‘-oxodispiro[cyclohexane-1,2’-pyrrolidine-3’,3’‘-indoline]-5’-carboxylic acid would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Enzymes: The compound could inhibit or activate enzymes by binding to their active sites.

    Receptor Interaction: It could interact with cell surface receptors, modulating signaling pathways.

    DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3’R,4’S,5’R)-6’‘-Chloro-4’-(2-chloro-3-fluoropyridin-4-yl)-4,4-dimethyl-2’‘-oxodispiro[cyclohexane-1,2’-pyrrolidine-3’,3’‘-indoline]-5’-carboxylic acid include other spirocyclic compounds and halogenated pyridines. Examples include:

  • Spiro[cyclohexane-1,2’-pyrrolidine] derivatives.
  • Halogenated indoline derivatives.
  • Fluoropyridine derivatives.

Uniqueness

The uniqueness of (3’R,4’S,5’R)-6’‘-Chloro-4’-(2-chloro-3-fluoropyridin-4-yl)-4,4-dimethyl-2’‘-oxodispiro[cyclohexane-1,2’-pyrrolidine-3’,3’‘-indoline]-5’-carboxylic acid lies in its specific combination of structural features, including the spirocyclic core, multiple chiral centers, and halogen substituents. These features contribute to its potential as a versatile intermediate in synthetic chemistry and its potential biological activity.

Properties

Molecular Formula

C24H24Cl2FN3O3

Molecular Weight

492.4 g/mol

InChI

InChI=1S/C24H24Cl2FN3O3/c1-22(2)6-8-23(9-7-22)24(14-4-3-12(25)11-15(14)29-21(24)33)16(18(30-23)20(31)32)13-5-10-28-19(26)17(13)27/h3-5,10-11,16,18,30H,6-9H2,1-2H3,(H,29,33)(H,31,32)/t16-,18+,24+/m0/s1

InChI Key

JMRACJQDFUOCEO-NVTAWBTOSA-N

Isomeric SMILES

CC1(CCC2(CC1)[C@@]3([C@H]([C@@H](N2)C(=O)O)C4=C(C(=NC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC3=O)C

Canonical SMILES

CC1(CCC2(CC1)C3(C(C(N2)C(=O)O)C4=C(C(=NC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC3=O)C

Origin of Product

United States

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